Lenalidomide-PEG1-OH
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H17N3O4 |
|---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
3-[7-(2-hydroxyethylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C15H17N3O4/c19-7-6-16-11-3-1-2-9-10(11)8-18(15(9)22)12-4-5-13(20)17-14(12)21/h1-3,12,16,19H,4-8H2,(H,17,20,21) |
InChI Key |
FNIRJMRAWFVAJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Lenalidomide Peg1 Oh Analogues
Chemical Synthesis Routes to the Lenalidomide (B1683929) Core Structure
The synthesis of lenalidomide, (3RS)-3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione, has been well-established through several routes. A common and widely cited method begins with methyl 2-methyl-3-nitrobenzoate.
The key steps in this synthetic sequence are:
Bromination: The synthesis is initiated by the bromination of the methyl group on methyl 2-methyl-3-nitrobenzoate. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, yielding methyl 2-(bromomethyl)-3-nitrobenzoate. researchgate.net
Cyclization: The resulting brominated intermediate is then reacted with 3-aminopiperidine-2,6-dione (B110489) hydrochloride. researchgate.net This step forms the isoindolinone ring system, leading to the nitro-precursor of lenalidomide, 3-(4-nitro-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione. google.com
Reduction: The final step is the reduction of the nitro group to a primary amine. This transformation is most commonly accomplished via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.comwikipedia.orgchemicalbook.com This yields the lenalidomide core structure. Alternative, greener methods using iron powder and ammonium (B1175870) chloride have also been developed for this reduction. researchgate.net
| Step | Starting Material | Key Reagents | Product |
| 1. Bromination | Methyl 2-methyl-3-nitrobenzoate | N-Bromosuccinimide (NBS), Radical Initiator | Methyl 2-(bromomethyl)-3-nitrobenzoate |
| 2. Cyclization | Methyl 2-(bromomethyl)-3-nitrobenzoate | 3-Aminopiperidine-2,6-dione hydrochloride, Base | 3-(4-Nitro-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione |
| 3. Reduction | 3-(4-Nitro-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione | H₂, Palladium on Carbon (Pd/C) | Lenalidomide |
Strategies for Regioselective PEGylation and Terminal Hydroxyl Functionalization
Attaching a single polyethylene (B3416737) glycol (PEG) unit to a specific position on the lenalidomide molecule is critical for its use as a linker precursor. The most common site for PEGylation is the 4-amino group of the isoindolinone ring, as this position is synthetically accessible and modification here is known to be compatible with binding to its target protein, cereblon (CRBN). researchgate.net
The synthesis of Lenalidomide-PEG1-OH involves the regioselective attachment of a single ethylene (B1197577) glycol unit with a terminal hydroxyl group. This can be achieved using a heterobifunctional PEG linker, such as 2-((tert-butoxycarbonyl)amino)ethoxyacetic acid.
A representative strategy involves:
Amide Coupling: The 4-amino group of lenalidomide is coupled with a protected amino-PEG1-acid linker (e.g., Boc-NH-PEG1-COOH). This reaction is typically mediated by standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride).
Deprotection: The protecting group on the terminal end of the PEG linker (e.g., a tert-butoxycarbonyl or Boc group) is then removed under appropriate conditions (e.g., trifluoroacetic acid for Boc) to yield the free amine.
Conversion to Hydroxyl: While direct synthesis of this compound is feasible, often a related functional group like an amine is synthesized first and then converted if necessary. However, a more direct route involves reacting lenalidomide with an activated form of a hydroxyl-terminated PEG linker, such as 2-hydroxyethyl acetate (B1210297) that has been modified to possess a reactive group for coupling to the lenalidomide amine.
A more direct approach involves using a building block like 2-bromoethoxy)(tert-butyl)dimethylsilane. The 4-amino group of lenalidomide can be alkylated, followed by the deprotection of the silyl (B83357) ether to reveal the terminal hydroxyl group. This ensures the regioselective installation of a PEG1-OH moiety.
Design and Synthesis of Variously Functionalized Lenalidomide-PEG1 Linkers (e.g., amine, azide)
Once this compound is synthesized, the terminal hydroxyl group serves as a versatile handle for conversion into other key functional groups, such as amines and azides. These functionalities are essential for subsequent conjugation reactions, particularly in the assembly of PROTACs.
Synthesis of Lenalidomide-PEG1-Azide: The hydroxyl group can be converted into an azide (B81097), a key functional group for "click chemistry." medchemexpress.com
Activation of Hydroxyl: The terminal -OH group is first converted into a good leaving group. A common method is tosylation or mesylation, reacting this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine.
Nucleophilic Substitution: The resulting tosylate or mesylate is then treated with sodium azide (NaN₃) in a polar aprotic solvent like DMF or DMSO to displace the leaving group and form the terminal azide. mdpi.com
Synthesis of Lenalidomide-PEG1-Amine: The amine functionality is useful for forming stable amide bonds.
From Azide: The most common route is the reduction of the corresponding Lenalidomide-PEG1-azide. This can be achieved through several methods, including catalytic hydrogenation (H₂/Pd-C) or a Staudinger reaction using triphenylphosphine (B44618) followed by hydrolysis. nih.gov
From Hydroxyl: Alternatively, the hydroxyl group can be converted to an amine via a Mitsunobu reaction with a protected amine source (e.g., phthalimide) followed by deprotection.
| Linker Derivative | Precursor | Key Reagents | Key Functional Group | Primary Use in Conjugation |
| Lenalidomide-PEG1-Azide | This compound | 1. MsCl or TsCl, Base2. NaN₃ | -N₃ (Azide) | Click Chemistry (CuAAC, SPAAC) |
| Lenalidomide-PEG1-Amine | Lenalidomide-PEG1-Azide | H₂, Pd/C or PPh₃, H₂O | -NH₂ (Amine) | Amide Bond Formation |
Advanced Synthetic Techniques for Conjugation Reactions in PROTAC Assembly
Functionalized Lenalidomide-PEG1 linkers are key building blocks for assembling PROTACs. A PROTAC consists of a ligand for a target protein and an E3 ligase ligand (like lenalidomide) joined by a linker. The choice of conjugation chemistry is crucial for the efficient and modular synthesis of PROTAC libraries. tandfonline.com
Click Chemistry: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and orthogonal reaction. nih.gov A Lenalidomide-PEG1-azide derivative can be reacted with a target protein ligand that has been functionalized with a terminal alkyne. This reaction forms a stable triazole ring, linking the two parts of the PROTAC. Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative, which is beneficial for biological applications. medchemexpress.comtandfonline.com
Amide Bond Formation: This is another robust and widely used conjugation method. A Lenalidomide-PEG1-amine derivative can be coupled with a target protein ligand containing a carboxylic acid group. Standard peptide coupling reagents (e.g., HATU, HOBt, EDC) are used to facilitate the formation of a stable amide bond. tandfonline.com
Other Techniques: While less common for this specific linker, other conjugation methods like Suzuki coupling, Sonogashira coupling, or ether formation could be employed depending on the specific functional groups installed on the linker and the target ligand.
Analytical Characterization Techniques for Verifying Structural Integrity and Purity of Synthetic Derivatives
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of this compound and its functionalized derivatives. A combination of spectroscopic and chromatographic techniques is employed. researchgate.net
| Technique | Abbreviation | Purpose | Information Obtained |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Structural Elucidation | Provides detailed information about the chemical environment of protons (¹H NMR) and carbons (¹³C NMR), confirming the connectivity of atoms and the presence of specific functional groups. |
| Mass Spectrometry | MS | Molecular Weight Verification | Determines the mass-to-charge ratio of the molecule, confirming its molecular weight and elemental composition (High-Resolution MS). |
| High-Performance Liquid Chromatography | HPLC | Purity Assessment | Separates the compound from impurities, allowing for the quantification of its purity. Often coupled with a UV detector or a mass spectrometer (LC-MS). |
| Fourier-Transform Infrared Spectroscopy | FT-IR | Functional Group Identification | Detects the vibrational frequencies of chemical bonds, confirming the presence or absence of key functional groups (e.g., -OH, -N₃, C=O). researchgate.net |
Molecular Mechanisms of Cereblon Crbn Engagement by Lenalidomide Derived Ligands
Structural Basis of Lenalidomide (B1683929) Binding to CRBN and Formation of the CRL4CRBN E3 Ubiquitin Ligase Complex
Lenalidomide and its analogues, such as thalidomide (B1683933) and pomalidomide (B1683931), directly bind to the Cereblon (CRBN) protein, which serves as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN). naist.jpnih.gov This complex is composed of Cullin 4 (CUL4A or CUL4B), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins 1 (Roc1). researchgate.net The binding of lenalidomide to CRBN is a critical initiating event that ultimately leads to the targeted degradation of specific proteins.
The crystal structure of the human CRBN-DDB1 complex bound to lenalidomide has revealed the precise molecular interactions. nih.govresearchgate.netuniprot.org The glutarimide (B196013) moiety of lenalidomide is accommodated within a hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN. naist.jpnih.gov This pocket is lined by key amino acid residues, and interactions with these residues are essential for the antiproliferative effects of the drug. naist.jp The isoindolinone ring of lenalidomide remains exposed to the solvent, which is a key feature for the recruitment of new substrates. naist.jpnih.govuniprot.org The CRBN protein itself is composed of three main domains: an N-terminal domain, a helical bundle domain for DDB1 binding, and the C-terminal domain that contains the binding site for lenalidomide. sciepub.com
| Component | Function in the CRL4CRBN Complex |
| Cereblon (CRBN) | Substrate receptor; directly binds lenalidomide. naist.jpnih.gov |
| Cullin 4 (CUL4A/B) | Scaffold protein that assembles the complex. researchgate.net |
| DNA Damage-Binding Protein 1 (DDB1) | Adaptor protein linking CRBN to CUL4. nih.govnih.gov |
| Regulator of Cullins 1 (Roc1) | RING finger protein that recruits the E2 ubiquitin-conjugating enzyme. nih.gov |
Allosteric Modulation of CRBN Substrate Specificity Induced by Lenalidomide
The binding of lenalidomide to CRBN induces a conformational change in the substrate-binding pocket, effectively creating a new molecular surface. This allosteric modulation alters the substrate specificity of the CRL4^CRBN E3 ubiquitin ligase, enabling it to recognize and bind to proteins that are not its native substrates. nih.govresearchgate.net These newly recognized proteins are referred to as "neo-substrates." nih.govresearchgate.net
This mechanism of action is a novel paradigm in pharmacology, where a small molecule acts as a "molecular glue," bringing together the E3 ligase and a new set of target proteins. nih.gov The specificity of which neo-substrates are recruited depends on the chemical structure of the lenalidomide analogue. researchgate.netnih.gov For instance, minor modifications to the thalidomide backbone can alter the spectrum of degraded proteins. researchgate.netnih.gov This highlights the potential for developing new molecules with tailored substrate specificities. aacrjournals.org
Mechanism of Neo-Substrate Recruitment to the CRL4CRBN Complex
Following the lenalidomide-induced conformational change in CRBN, the newly formed surface on the CRBN-lenalidomide complex becomes a binding site for specific neo-substrates. nih.gov These neo-substrates typically possess a common structural motif, often a β-hairpin containing a critical glycine (B1666218) residue, that is recognized by the drug-bound CRBN. researchgate.net
The interaction between the CRBN-lenalidomide complex and the neo-substrate is highly specific. The exposed part of the lenalidomide molecule and the modified CRBN surface together form a composite binding interface that has high affinity for the neo-substrate. nih.gov This ternary complex formation (CRBN-lenalidomide-neosubstrate) is a prerequisite for the subsequent ubiquitination and degradation of the target protein. researchgate.netuniprot.org
Proteasomal Degradation Pathways of IKZF1 and IKZF3 Transcription Factors
Among the most well-characterized neo-substrates of the lenalidomide-bound CRL4^CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govbroadinstitute.orgascopost.com These proteins are essential for the survival of multiple myeloma cells. broadinstitute.orgnih.gov
Upon recruitment to the CRL4^CRBN-lenalidomide complex, IKZF1 and IKZF3 are polyubiquitinated. broadinstitute.orgnih.gov This process involves the transfer of multiple ubiquitin molecules from the E2-conjugating enzyme to lysine (B10760008) residues on the surface of the neo-substrates. The formation of a polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome. haematologica.org
The proteasome is a large protein complex that degrades ubiquitinated proteins into small peptides, effectively eliminating them from the cell. haematologica.org The degradation of IKZF1 and IKZF3 is rapid and efficient following lenalidomide treatment. nih.gov This targeted protein degradation is a key mechanism underlying the anti-myeloma activity of lenalidomide. ascopost.comresearchgate.net The process is dependent on a functional proteasome, as treatment with proteasome inhibitors can block the degradation of IKZF1 and IKZF3. haematologica.org
| Neo-Substrate | Key Function | Consequence of Degradation |
| IKZF1 (Ikaros) | Lymphoid transcription factor essential for multiple myeloma survival. broadinstitute.orgnih.gov | Inhibition of myeloma cell growth. broadinstitute.org |
| IKZF3 (Aiolos) | Lymphoid transcription factor essential for multiple myeloma survival. broadinstitute.orgnih.gov | Inhibition of myeloma cell growth. broadinstitute.org |
CRBN-Dependent Degradation of Casein Kinase 1 Alpha (CK1α) in Myelodysplastic Syndrome Models
In addition to IKZF1 and IKZF3, lenalidomide also induces the degradation of another neo-substrate, Casein Kinase 1 Alpha (CK1α). nih.govaacrjournals.orgnih.gov The degradation of CK1α is particularly relevant to the therapeutic effect of lenalidomide in patients with myelodysplastic syndrome (MDS) with a deletion on chromosome 5q (del(5q)). researchgate.netnih.govnih.gov
The gene encoding CK1α, CSNK1A1, is located within the commonly deleted region of chromosome 5 in del(5q) MDS. aacrjournals.org This results in haploinsufficiency, meaning that these cells have only one functional copy of the CSNK1A1 gene and thus lower levels of CK1α protein. nih.govnih.gov These cells become highly dependent on the remaining CK1α for survival.
Lenalidomide-induced degradation of the already reduced levels of CK1α is selectively toxic to the del(5q) MDS cells, providing a mechanistic explanation for the drug's efficacy in this specific patient population. researchgate.netnih.govnih.gov Similar to IKZF1 and IKZF3, the degradation of CK1α is dependent on its recruitment to the CRL4^CRBN-lenalidomide complex, followed by ubiquitination and proteasomal degradation. nih.govaacrjournals.orgnih.gov
Downstream Cellular and Immunological Effects of Lenalidomide-Mediated Protein Degradation
The targeted degradation of neo-substrates by lenalidomide triggers a cascade of downstream cellular and immunological effects.
The degradation of IKZF1 and IKZF3 in multiple myeloma cells leads to the downregulation of key survival factors, including interferon regulatory factor 4 (IRF4) and c-Myc. nih.govnih.gov This results in the inhibition of myeloma cell proliferation and the induction of apoptosis (programmed cell death). drugbank.com
In T cells, the degradation of IKZF1 and IKZF3 leads to the de-repression of interleukin-2 (B1167480) (IL-2) production. broadinstitute.orgnih.gov This results in T-cell co-stimulation and enhanced activity of natural killer (NK) cells, contributing to the immunomodulatory effects of lenalidomide. drugbank.comnih.govnih.gov
The degradation of CK1α in del(5q) MDS cells leads to the activation of the p53 tumor suppressor pathway, resulting in cell cycle arrest and apoptosis of the malignant clone. nih.govnih.gov
Collectively, these downstream effects, stemming from the specific lenalidomide-induced degradation of neo-substrates, account for the diverse therapeutic activities of this class of compounds in various hematological malignancies. sciepub.comdrugbank.comnih.gov
| Degraded Protein | Downstream Effect | Therapeutic Implication |
| IKZF1/IKZF3 | Downregulation of IRF4 and c-Myc. nih.govnih.gov | Anti-proliferative and pro-apoptotic effects in multiple myeloma. drugbank.com |
| IKZF1/IKZF3 | Increased IL-2 production in T cells. broadinstitute.orgnih.gov | Immunomodulatory effects, enhanced T-cell and NK-cell activity. drugbank.comnih.govnih.gov |
| CK1α | Activation of p53 pathway in del(5q) MDS. nih.govnih.gov | Selective elimination of malignant cells in myelodysplastic syndrome. researchgate.netnih.govnih.gov |
Lenalidomide Peg1 Oh As a Key Scaffold in Targeted Protein Degrader Design
Rational Design Principles for PROTACs Incorporating Lenalidomide-PEG1-OH
The design of PROTACs is a multifactorial process aimed at creating a molecule that can efficiently induce the formation of a stable ternary complex between the target protein, the PROTAC itself, and an E3 ubiquitin ligase. The use of a this compound scaffold is rooted in several key rational design principles.
Lenalidomide (B1683929) is a well-characterized ligand for the CRBN E3 ligase, one of the most widely used ligases in PROTAC development. nih.govnih.gov Its glutarimide (B196013) moiety fits snugly into a specific pocket on CRBN, and this interaction is crucial for recruiting the entire ubiquitin-proteasome system. nih.gov The phenyl ring of the lenalidomide structure is solvent-exposed, making it an ideal point for linker attachment without disrupting the critical binding to CRBN. nih.gov
The PEG1 unit serves as a short, flexible, and hydrophilic linker. Hydrophilicity is a desirable property in PROTAC linkers as it can improve the solubility and cell permeability of the final, often large, PROTAC molecule. jenkemusa.com The terminal hydroxyl group (-OH) is a key functional handle. It allows for straightforward chemical conjugation to a wide variety of target protein ligands (or "warheads"), which often bear complementary functional groups like carboxylic acids, enabling the rapid synthesis of diverse PROTAC molecules. This modular approach is central to the rational design and optimization process.
Impact of Linker Length and Chemical Composition on Ternary Complex Formation and Degradation Efficiency
The linker connecting the E3 ligase ligand and the target protein ligand is not merely a passive spacer; its length and chemical composition are critical determinants of a PROTAC's success. explorationpub.com The linker's primary role is to enable the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the target protein. ub.edu
Linker Length: An optimal linker length allows for the necessary spatial orientation and flexibility for the target protein and the E3 ligase to interact favorably. nih.gov If the linker is too short, steric hindrance may prevent the formation of the ternary complex. Conversely, if it is too long, it may lead to unproductive binding geometries or increased conformational flexibility that destabilizes the complex. nih.govdovepress.com The optimal length is highly dependent on the specific target protein and E3 ligase pair. explorationpub.com For example, studies on estrogen receptor (ER)-α targeting PROTACs found that a 16-atom chain length was optimal for efficacy. nih.govsigmaaldrich.com In another study targeting p38α, PROTACs with linkers of 15-17 atoms showed the best performance, while those with linkers shorter than 15 atoms were poor degraders. ub.edu
Chemical Composition: The chemical makeup of the linker influences the physicochemical properties of the PROTAC, such as solubility and membrane permeability. jenkemusa.com PEG linkers, like the one in this compound, are commonly used to increase water solubility, which can enhance bioavailability. jenkemusa.com The composition also affects the stability of the ternary complex. The introduction of rigid elements, like alkynes or triazoles, can restrict conformational freedom and sometimes lead to more potent degraders compared to flexible alkyl chains. explorationpub.com
| Linker Characteristic | Impact on PROTAC Function | Example/Finding |
|---|---|---|
| Length | Crucial for productive ternary complex formation; target-dependent. | Optimal length for p38α degradation was 15-17 atoms. ub.edu |
| Composition (e.g., PEG) | Affects solubility, cell permeability, and complex stability. | PEG linkers are used to increase water solubility. jenkemusa.com |
| Flexibility/Rigidity | Modulates conformational freedom to achieve optimal binding orientation. | Rigid ethynyl groups can lead to highly potent PROTACs. explorationpub.com |
| Attachment Point | Affects binding affinity and degradation potential. | N-terminus vs. C-terminus attachment can yield superior degraders. nih.gov |
Optimization of Target Protein Ligand Components for Enhanced Selectivity and Potency
The "warhead" component of a PROTAC is the ligand that binds to the protein of interest (POI). The optimization of this ligand is a critical step in developing a potent and selective degrader. frontiersin.org
Selectivity is a key advantage of the PROTAC modality. A warhead that binds to multiple proteins may still lead to the selective degradation of only one of them. nih.gov This is because not all binding events will result in the formation of a geometrically viable ternary complex capable of leading to ubiquitination. ub.edu Therefore, selectivity is governed not just by the warhead's binding profile but also by the specific protein-protein interactions that can be formed with the recruited E3 ligase. nih.gov Medicinal chemistry efforts often focus on modifying the warhead to improve these cooperative interactions, thereby enhancing both the potency and selectivity of the final PROTAC molecule. acs.org
Structure-Degradation Relationship (SDR) Studies for Lenalidomide-Based PROTACs
Structure-Degradation Relationship (SDR) studies are analogous to traditional Structure-Activity Relationship (SAR) studies but focus on degradation efficiency as the primary endpoint. These studies involve the systematic modification of the PROTAC's structure—the warhead, the linker, and the E3 ligase ligand—to understand how chemical changes affect protein degradation.
Key parameters investigated in SDR studies include:
Linker Length and Composition: As discussed, systematically varying the linker length (e.g., by adding or removing PEG units or alkyl chains) and composition is a common strategy to find the optimal degrader. ub.edu
Attachment Points: The position where the linker is attached to the warhead and the E3 ligase ligand can dramatically impact activity. For lenalidomide, attachment is typically made at the solvent-exposed phenyl ring to avoid disrupting CRBN binding. nih.gov Exploring different attachment points on the warhead is crucial for success. researchgate.net
E3 Ligase Ligand Modification: While this compound provides a fixed ligand, broader SDR studies explore analogs like pomalidomide (B1683931) or thalidomide (B1683933) and even modify the lenalidomide structure itself. For instance, studies have shown that modifications at the 6-position of lenalidomide can control the selectivity of neosubstrate degradation. researchgate.net
Computational modeling and structural biology are increasingly used to guide SDR studies. Crystal structures of ternary complexes can reveal key protein-protein interactions that stabilize the complex, providing a rational basis for designing more potent and selective molecules. elifesciences.orgrsc.org
Development of Chemical Probes for Investigating Protein Function via Induced Degradation
Lenalidomide-based degraders are not only therapeutic candidates but also powerful chemical probes for basic research. By inducing the rapid and selective degradation of a target protein, these molecules allow researchers to study protein function with a high degree of temporal control, overcoming some limitations of genetic methods like RNAi or CRISPR. nih.gov
Preclinical Research Methodologies for Evaluating Lenalidomide Peg1 Oh Based Degraders
In Vitro Cellular Assays for Quantitative Assessment of Target Protein Degradation
Initial evaluation of a novel degrader focuses on confirming its primary mechanism of action: the degradation of the intended target protein within a cellular context.
Western blotting is a foundational technique used to quantify the reduction in target protein levels following treatment with a Lenalidomide-based degrader. This method involves separating cellular proteins by size via gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect the target protein. The intensity of the resulting band corresponds to the amount of protein, allowing for a direct comparison between treated and untreated cells. Studies on Lenalidomide (B1683929) derivatives and PROTACs frequently use western blotting to demonstrate dose-dependent degradation of target proteins, such as IKZF1, IKZF3, and CK1α. nih.govsci-hub.se For example, immunoblot analyses can confirm that modified Lenalidomide molecules induce the degradation of specific neosubstrates in cultured cells. nih.gov
Immunofluorescence offers a more visual and spatially resolved assessment of protein degradation. In this technique, cells are treated with the degrader, and then antibodies tagged with fluorescent dyes are used to visualize the target protein within the cellular architecture via microscopy. A significant decrease in fluorescence intensity in treated cells compared to controls indicates successful protein degradation.
Flow cytometry is a powerful tool for analyzing individual cells within a population, making it invaluable for assessing the effects of targeted protein degradation. kcasbio.com This technique can quantify intracellular protein levels on a cell-by-cell basis by using fluorescently labeled antibodies that bind to the target protein. This allows researchers to monitor the efficiency of degradation across a cell population and identify any subpopulations that may be resistant to the degrader's effects. kcasbio.com
Beyond direct measurement of the target protein, flow cytometry is used to assess downstream cellular phenotypes. For instance, by staining for specific cell surface markers, researchers can track changes in cell lineage or activation states. In the context of multiple myeloma, flow cytometry is used to evaluate minimal residual disease by identifying remaining cancer cells after treatment. nih.gov It can also be used to analyze the impact of Lenalidomide-based compounds on immune cell populations, such as regulatory T cells (Tregs), by quantifying their numbers and assessing their phenotype. researchgate.net
Quantitative Proteomics and Degradome Profiling for Unbiased Substrate Identification
While a degrader is designed to eliminate a specific target, it is critical to understand its broader impact on the entire cellular proteome. Quantitative proteomics, often utilizing mass spectrometry, provides an unbiased, global view of protein abundance changes following degrader treatment. biorxiv.org This approach allows for the identification of not only the intended target but also any "off-target" proteins that are degraded, which is crucial for assessing the degrader's specificity. core.ac.uk
Methodologies like tandem mass tag (TMT)-based multiplexing enable the simultaneous comparison of protein levels across multiple samples (e.g., different doses of a degrader and a control). biorxiv.org This can generate a "degradome" profile, a comprehensive list of all proteins whose levels significantly decrease upon treatment. biorxiv.org Such analyses have been instrumental in characterizing the substrates of immunomodulatory imide drugs (IMiDs) like Lenalidomide and its derivatives, revealing the degradation of key "neosubstrates" such as IKZF1, IKZF3, and CK1α, which are central to their therapeutic effects. nih.govnih.gov Proteomic studies can also help elucidate mechanisms of drug resistance by identifying changes in protein expression or post-translational modifications in resistant cells. nih.gov
| Neosubstrate | Associated Malignancy/Function | Significance of Degradation |
|---|---|---|
| IKZF1 (Ikaros) | Multiple Myeloma, 5q-MDS | Anti-myeloma and anti-MDS activity. nih.govnih.gov |
| IKZF3 (Aiolos) | Multiple Myeloma | Anti-myeloma activity, T-cell and NK-cell modulation. nih.gov |
| CK1α (Casein Kinase 1α) | 5q-Myelodysplastic Syndromes (MDS) | Induces apoptosis in del(5q) MDS cells. nih.gov |
| GSPT1 | Cancer (Oncogenic Driver) | Potent anti-proliferative activity. nih.gov |
Cell-Based Functional Assays for Assessing Downstream Biological Responses
Following the confirmation of target degradation, the next step is to determine the functional consequences for the treated cells, particularly in disease-relevant models.
A primary goal of developing degraders for oncology is to inhibit the growth of cancer cells. Cellular proliferation assays are used to measure the anti-proliferative effects of Lenalidomide-PEG1-OH based degraders. Assays like the MTT or WST-1 assay quantify the metabolic activity of cells, which correlates with the number of viable cells. nih.govnih.gov A reduction in signal indicates that the degrader is inhibiting cell growth or inducing cell death. Studies have shown that Lenalidomide and its derivatives can significantly inhibit the proliferation of various cancer cell lines, including those from non-small cell lung cancer and multiple myeloma, in a dose-dependent manner. nih.govmdpi.com
To determine if the reduction in cell number is due to cell death, apoptosis assays are employed. Flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining is a common method to distinguish between healthy, early apoptotic, and late apoptotic/necrotic cells. mdpi.comresearchgate.net An increase in the percentage of Annexin V-positive cells after treatment confirms the induction of apoptosis. researchgate.net For example, Lenalidomide has been shown to induce apoptosis in hepatocellular carcinoma cells and non-small cell lung cancer cells. nih.govnih.govresearchgate.net
| Cell Line Type | Assay | Observed Effect | Reference |
|---|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | WST-1 Proliferation Assay | Concentration-dependent inhibition of proliferation. | nih.gov |
| Hepatocellular Carcinoma (HCC) | MTT Proliferation Assay | Dose-dependent inhibition of cell proliferation. | nih.gov |
| Multiple Myeloma (MM) | Cell Viability Assay | Inhibition of cell viability. | mdpi.com |
| Leukemia (U937, MOLT-4) | Apoptosis Assay | Dose-dependent induction of apoptosis. | nih.gov |
Lenalidomide is well-known for its immunomodulatory effects, which contribute significantly to its therapeutic efficacy. kcl.ac.uk Therefore, degraders built using a this compound core must be evaluated for their impact on immune cells. These assessments are typically performed using primary immune cells isolated from healthy donors or patients.
Key assays involve co-culturing immune cells (such as T-cells and Natural Killer (NK) cells) with cancer cells in the presence of the degrader. The activation and effector function of the immune cells are then measured. Lenalidomide has been shown to be a potent co-stimulator of T-cells, leading to increased proliferation and production of cytokines like Interleukin-2 (B1167480) (IL-2) and Interferon-gamma (IFNγ). nih.gov Cytokine secretion can be quantified using methods like ELISA or multiplex bead arrays. Furthermore, the cytotoxic activity of T-cells and NK cells against tumor cells can be measured to confirm that the degrader enhances the immune system's ability to eliminate malignant cells. nih.govnih.gov
Biophysical Techniques for Characterizing Ternary Complex Formation and Stability
A critical step in the mechanism of action for a this compound-based degrader is the formation of a ternary complex, consisting of the degrader molecule, the target protein (Protein of Interest or POI), and the E3 ligase. The stability and cooperativity of this complex are often predictive of the subsequent degradation efficiency. A variety of biophysical techniques are employed to study these interactions in detail.
Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time quantitative analysis of biomolecular interactions. In the context of a this compound degrader, SPR is instrumental in measuring the binding kinetics and affinity (KD) of the degrader to both the target protein and the CRBN E3 ligase independently. Furthermore, it can be used to characterize the formation of the ternary complex by immobilizing one of the proteins and flowing the other protein and the degrader over the sensor surface.
Isothermal Titration Calorimetry (ITC) is another powerful technique that directly measures the heat changes associated with biomolecular binding events. This allows for the determination of binding affinity (KD), stoichiometry (n), and the thermodynamic parameters (enthalpy and entropy) of the interaction. ITC is particularly valuable for dissecting the energetics of binary and ternary complex formation, providing insights into the driving forces of these interactions.
Table 1: Illustrative Biophysical Data for a Hypothetical this compound Degrader
| Interaction | Technique | Affinity (KD) |
| Degrader <=> Target Protein | SPR | 100 nM |
| Degrader <=> CRBN | SPR | 500 nM |
| (Degrader + CRBN) <=> Target Protein | ITC | 50 nM |
| (Degrader + Target Protein) <=> CRBN | ITC | 65 nM |
Note: The data presented in this table is hypothetical and serves as an example of the types of measurements obtained from these techniques.
MicroScale Thermophoresis (MST) is a technique that measures the directed movement of molecules in a microscopic temperature gradient, which is dependent on their size, charge, and hydration shell. Changes in these properties upon binding can be used to determine binding affinities. MST is highly sensitive, requires low sample consumption, and can be performed in complex biological liquids.
Fluorescence Polarization (FP) is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. For evaluating a this compound degrader, one of the interacting partners (e.g., the target protein) can be fluorescently labeled. The formation of the binary or ternary complex will lead to a slower rotation and an increase in the polarization of the emitted light, allowing for the calculation of binding affinities.
Table 2: Example Solution-Based Binding Affinity Data
| Assay | Technique | Binding Affinity (KD) |
| Labeled Target Protein + Degrader | FP | 120 nM |
| Labeled CRBN + Degrader | FP | 450 nM |
| Labeled Target Protein + Degrader + CRBN | MST | 55 nM |
Note: The data in this table is for illustrative purposes only.
In Vivo Proof-of-Concept Studies in Murine Research Models
Following in vitro characterization, it is crucial to assess the efficacy of a this compound based degrader in a living organism. Murine models are the primary platform for these in vivo proof-of-concept studies.
Xenograft models involve the implantation of human cancer cell lines or patient-derived tumors into immunodeficient mice. These models are essential for evaluating the degrader's ability to reduce the levels of a human target protein and inhibit the growth of human tumors in an in vivo setting.
Syngeneic models utilize mouse tumor cell lines that are implanted into immunocompetent mice of the same genetic background. These models are particularly important for degraders with immunomodulatory components like lenalidomide, as they allow for the study of the interplay between the degrader, the tumor, and a fully functional immune system.
Table 3: Representative In Vivo Efficacy in a Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0% |
| This compound Degrader | 75% |
Note: This data is hypothetical and represents a potential outcome of an in vivo study.
Pharmacodynamic (PD) marker studies are essential to confirm that the degrader is hitting its target in vivo. These studies involve collecting tumor and surrogate tissues (like peripheral blood mononuclear cells or skin biopsies) from treated animals to measure the levels of the target protein.
Common methodologies for PD marker analysis include:
Western Blotting: To quantify the levels of the target protein in tissue lysates.
Immunohistochemistry (IHC): To visualize the reduction of the target protein within the tumor microenvironment and assess its spatial distribution.
Mass Spectrometry-based Proteomics: For a more global and unbiased view of protein level changes following treatment, confirming the specificity of the degrader.
These analyses provide direct evidence of the degrader's mechanism of action in vivo and are crucial for establishing a relationship between drug exposure, target degradation, and anti-tumor efficacy.
Mechanisms of Resistance to Lenalidomide Induced Protein Degradation in Preclinical Systems
Genetic Mutations in CRBN Affecting Lenalidomide (B1683929) Binding or Substrate Recognition
The CRBN protein is the direct target of lenalidomide and is essential for its activity. researchgate.netresearchgate.net Alterations in the CRBN gene are a primary mechanism of acquired resistance. Low levels of CRBN have been shown to correlate with poor drug response, and its absence can lead to complete resistance. nih.gov Genetic changes that impair CRBN function can prevent the drug from effectively inducing the degradation of its target proteins.
These genetic alterations include:
Point Mutations : Somatic mutations in the CRBN gene, though rare in newly diagnosed patients (<1%), increase in frequency in patients treated with immunomodulatory drugs (IMiDs). ashpublications.orgnih.gov These mutations can occur throughout the protein. Some mutations directly affect the drug-binding domain, while others are predicted to destabilize the protein's structure or its interaction with other components of the E3 ligase complex, such as DDB1. nih.govunimi.itashpublications.org For instance, mutations modeled in the OCI-MY5 cell line demonstrated that while wild-type CRBN restored lenalidomide sensitivity, cells with CRBN mutants remained resistant. ashpublications.org
Gene Copy Loss and Structural Variations : Deletions or copy number loss of the CRBN gene locus can lead to reduced CRBN protein expression, thereby conferring resistance. nih.govnih.gov The frequency of CRBN copy number loss increases significantly in patients who have become refractory to lenalidomide and pomalidomide (B1683931). nih.gov
Alternative Splicing : A specific splice variant of CRBN that lacks exon 10 has been identified. ashpublications.orgresearchgate.net The protein translated from this variant is stable and can still bind to the E3 ligase complex component DDB1, but it is unable to interact with IMiDs. ashpublications.org High levels of this splice variant are associated with resistance and poorer clinical outcomes. nih.govresearchgate.net
| Type of CRBN Alteration | Effect on Function | Consequence | References |
| Point Mutations | Can impair drug binding, protein stability, or interaction with DDB1. | Reduced or abolished lenalidomide efficacy. | ashpublications.orgnih.govunimi.it |
| Copy Number Loss | Decreased gene dosage leading to lower CRBN protein levels. | Reduced cellular sensitivity to lenalidomide. | nih.govnih.govnih.gov |
| Exon 10 Splice Variant | Produces a protein unable to bind to lenalidomide. | Complete resistance to lenalidomide-induced degradation. | ashpublications.orgnih.govresearchgate.net |
Alterations in Target Protein Sequence or Expression Levels Conferring Resistance
The primary targets of lenalidomide-mediated degradation are the transcription factors IKZF1 and IKZF3, which are essential for the survival of multiple myeloma cells. nih.govnih.govbeyondspringpharma.com Alterations in these target proteins can prevent their recognition by the lenalidomide-bound CRBN complex, leading to resistance.
Key alterations include:
Mutations in the Degron Motif : A single amino acid substitution in the specific region of IKZF3 that is recognized by the CRBN-lenalidomide complex (the degron) can confer resistance to drug-induced degradation. nih.govascopost.combroadinstitute.org This prevents the "molecular glue" effect of lenalidomide, where the drug bridges the interaction between CRBN and its new substrate. nih.gov Mutations affecting this lenalidomide/cereblon binding site are a direct cause of resistance. nih.govunimi.it
Downregulation of Target Protein Expression : In some lenalidomide-refractory cell lines, the baseline expression levels of Ikaros (IKZF1) were found to be significantly lower. nih.gov While seemingly counterintuitive, this suggests that some cancer cells may evolve to become less dependent on the IKZF1/IKZF3 pathway, thereby rendering their degradation by lenalidomide less impactful.
Expression of Truncated Variants : The expression of a truncated form of Interferon Regulatory Factor 4 (IRF4), a critical downstream target of IKZF1/IKZF3, was observed in a resistant cell line. ashpublications.org This truncated protein was not downregulated by lenalidomide, suggesting another layer of resistance downstream of the primary targets. ashpublications.org
| Target Protein | Type of Alteration | Mechanism of Resistance | References |
| IKZF1 / IKZF3 | Mutation in the degron motif. | Prevents recognition and binding by the CRBN-lenalidomide complex, thus blocking ubiquitination and degradation. | nih.govnih.govascopost.combroadinstitute.org |
| IKZF1 | Lower baseline protein levels. | Cells may develop reduced dependency on the IKZF1/IKZF3 pathway for survival. | nih.gov |
| IRF4 (Downstream Target) | Expression of a truncated form. | The truncated protein is not effectively downregulated by lenalidomide, bypassing the drug's effect. | ashpublications.org |
Dysregulation of the Ubiquitin-Proteasome System Components
The process of protein degradation is orchestrated by the multi-component ubiquitin-proteasome system (UPS). thermofisher.comnih.gov Lenalidomide resistance can arise from alterations in components of this system beyond just CRBN. The CRL4-CRBN E3 ligase is a complex of proteins including Cullin 4 (CUL4), DDB1, and ROC1. researchgate.netresearchgate.net
Mechanisms of dysregulation include:
Downregulation of Ubiquitin-Conjugating Enzymes : The transfer of ubiquitin to a target protein involves a cascade of enzymes (E1, E2, and E3). thermofisher.comnih.gov Studies using CRISPR-Cas9 screening have identified that the downregulation or mutation of a specific E2 enzyme, UBE2G1, confers resistance to lenalidomide in myeloma cell lines, likely by reducing the efficiency of the CRL4-CRBN complex. nih.gov
Competition for CRBN Binding : The pool of available CRBN within a cell is limited. Overexpression of other proteins that can also be degraded by the CRBN pathway can create competition for the essential IKZF1 and IKZF3 targets. ashpublications.org For example, the overexpression of other substrates like ZNF692 led to lenalidomide resistance by reducing the degradation of IKZF1 and IKZF3. ashpublications.org
Signalosome Complex Regulation : The CSN9 signalosome complex has been shown to regulate CRBN stability. nih.gov Its absence leads to increased degradation of CRBN, thereby mediating resistance to lenalidomide. nih.gov
| UPS Component | Alteration | Effect on Lenalidomide Action | References |
| CRL4 E3 Ligase (e.g., CUL4B) | Point mutations. | May destabilize or reduce the overall activity of the E3 ligase complex. | unimi.it |
| UBE2G1 (E2 Enzyme) | Downregulation or mutation. | Reduces the efficiency of the ubiquitination process catalyzed by CRL4-CRBN. | nih.gov |
| Other CRBN Substrates (e.g., ZNF692) | Overexpression. | Compete with IKZF1/IKZF3 for binding to the limited pool of CRBN, reducing target degradation. | ashpublications.org |
| CSN9 Signalosome Complex | Absence or reduced activity. | Leads to increased degradation of CRBN itself, lowering its availability. | nih.gov |
Adaptive Cellular Signaling Pathways that Bypass Degradation Effects
Cancer cells can develop resistance by activating pro-survival signaling pathways that compensate for or bypass the cytotoxic effects of IKZF1/IKZF3 degradation. nih.gov This represents a functional adaptation rather than a direct alteration of the degradation machinery.
Key adaptive pathways include:
MEK/ERK Pathway : Upregulation of the MEK/ERK signaling pathway has been observed in cells with acquired resistance to lenalidomide. ashpublications.orgnih.gov The addition of a MEK inhibitor was able to reverse this resistance in both in vitro and in vivo models, demonstrating the pathway's critical role in cell survival. nih.govnih.gov
STAT3 Pathway : Constitutive activation of STAT3 has been identified as a novel mechanism of resistance in myeloma cell lines that still express functional CRBN. ashpublications.orgmultiplemyelomahub.com Inhibition of this pathway was shown to resensitize the resistant cells to lenalidomide. ashpublications.orgmultiplemyelomahub.com
PI3K/AKT Pathway : The PI3K/AKT pathway is a well-known pro-survival pathway in many cancers. spandidos-publications.com Overexpression of the histone methyltransferase SETDB1 has been shown to induce lenalidomide resistance in myeloma cells by activating this pathway. spandidos-publications.com
NF-κB Pathway : The transcription factor NF-κB is involved in myeloma cell survival. nih.gov In some contexts, resistance has been linked to the activation of the noncanonical NF-κB pathway. ashpublications.org
| Signaling Pathway | Mechanism of Action in Resistance | Therapeutic Implication | References |
| MEK/ERK | Provides a strong pro-survival signal that overcomes the cytotoxic effects of IKZF1/3 degradation. | MEK inhibitors can resensitize resistant cells to lenalidomide. | nih.govashpublications.orgnih.gov |
| STAT3 | Constitutive activation promotes cell survival independently of the CRBN/IKZF1 axis. | STAT3 inhibitors can restore sensitivity to lenalidomide. | ashpublications.orgmultiplemyelomahub.com |
| PI3K/AKT | Activation by factors like SETDB1 promotes cell proliferation and survival, counteracting lenalidomide's effects. | PI3K/AKT inhibitors may overcome this form of resistance. | spandidos-publications.com |
| NF-κB | Activation of noncanonical NF-κB signaling can bypass the dependency on pathways inhibited by lenalidomide. | Targeting NF-κB may be a strategy in certain resistant cases. | ashpublications.orgnih.gov |
In Vitro and In Vivo Models for Studying and Overcoming Resistance Mechanisms
Preclinical models are indispensable for elucidating the complex mechanisms of lenalidomide resistance and for testing strategies to overcome it.
In Vitro Models :
Human Myeloma Cell Lines (HMCLs) : A wide range of HMCLs (e.g., MM.1S, OPM2, H929, KMS11) are used to study the direct effects of lenalidomide. nih.govmultiplemyelomahub.comresearchgate.net
Isogenic Resistant Cell Lines : A key strategy involves generating lenalidomide-resistant cell lines by culturing sensitive parental lines with gradually increasing drug concentrations over an extended period. nih.govmultiplemyelomahub.com These models (e.g., MM.1SLenRes, H929 R10-1) are invaluable for identifying the specific genetic and signaling changes that arise during the acquisition of resistance. nih.govmultiplemyelomahub.com
Gene Editing Techniques : CRISPR-Cas9 genome-wide knockout screens have been instrumental in identifying novel genes and pathways, such as UBE2G1 and TRAF2, that mediate sensitivity or resistance to lenalidomide. nih.gov This technology also allows for the creation of specific knock-in or knock-out cell lines to validate the function of a particular mutation (e.g., in CRBN or IKZF3). nih.govcrownbio.com
In Vivo Models :
Xenograft Models : These models involve the subcutaneous or systemic injection of human myeloma cells into immunodeficient mice (e.g., NOD/SCID mice). nih.govhaematologica.orgaacrjournals.org They are used to study tumor growth, angiogenesis, and the in vivo efficacy of lenalidomide. haematologica.orgaacrjournals.org
Acquired Resistance Xenograft Models : By continuously treating mice bearing plasmacytomas with lenalidomide, researchers can establish in vivo models of acquired resistance. nih.gov These models are crucial for studying resistance mechanisms in the context of a tumor microenvironment and for testing therapies, such as the combination of lenalidomide with a MEK inhibitor, to overcome resistance. nih.gov
Murine Myeloma Models : Cell lines like the 5TGM1 murine myeloma cell line are used in immunocompetent mice, which allows for the study of the immunomodulatory effects of lenalidomide on the host immune system in addition to its direct anti-tumor effects. researchgate.net
| Model Type | Description | Application in Resistance Research | References |
| In Vitro | Human Myeloma Cell Lines (HMCLs) cultured in the lab. | Basic screening, mechanism of action studies. | nih.govmultiplemyelomahub.com |
| Isogenic Resistant Cell Lines | Generated by long-term drug exposure to identify acquired resistance mechanisms. | nih.govmultiplemyelomahub.com | |
| CRISPR-Cas9 Edited Cell Lines | Used to create specific mutations to validate their role in resistance. | nih.govcrownbio.com | |
| In Vivo | Xenograft Mouse Models | Human tumor cells grown in immunodeficient mice to test drug efficacy and resistance in a living system. | nih.govhaematologica.orgaacrjournals.org |
| Acquired Resistance Xenografts | Xenograft models where resistance is induced by continuous treatment, mimicking clinical relapse. | nih.gov | |
| Murine Myeloma Models | Murine tumor cells in immunocompetent mice to study both direct anti-tumor and immune-mediated effects. | researchgate.net |
Future Directions and Advanced Applications of Lenalidomide Peg1 Oh Chemistry
Development of Next-Generation PROTACs with Enhanced Pharmacological Profiles
The first generation of PROTACs demonstrated the profound potential of targeted protein degradation, but also highlighted challenges related to their physicochemical properties, such as large molecular weight and high hydrophobicity, which can limit bioavailability and cell permeability. mdpi.commssm.edunih.govmdpi.com Next-generation PROTACs, synthesized using building blocks like Lenalidomide-PEG1-OH, are being engineered to overcome these hurdles. The focus is on creating degraders with improved cell permeability, enhanced tissue specificity, and reduced off-target effects. nih.govfrontiersin.org
Key advancements include:
Improved Physicochemical Properties: Innovations in linker technology and ligand design aim to mitigate the "molecular obesity" of PROTACs, enhancing their solubility and pharmacokinetic profiles. mdpi.commdpi.com
Enhanced Selectivity: By optimizing the three components of a PROTAC—the target-binding ligand, the E3 ligase ligand (e.g., lenalidomide), and the linker—researchers can improve selectivity for the target protein, even distinguishing between members of the same protein family. scienceopen.com This minimizes off-target effects and associated toxicities. nih.gov
Overcoming Resistance: PROTACs offer a distinct advantage over traditional inhibitors by physically removing the target protein. This event-driven mechanism can overcome resistance caused by target protein mutation or overexpression, a common failure point for conventional therapies. nih.govnih.govfrontiersin.org Next-generation degraders are being specifically designed to degrade mutated proteins that confer drug resistance. nih.gov
Strategies such as nano-PROTACs (using nanocarriers for delivery), trivalent PROTACs (engaging two target molecules simultaneously), and in-cell click-formed PROTACs (CLIPTACs) are also being explored to enhance therapeutic efficacy and precision. nih.govprecisepeg.com
Exploration of Novel E3 Ligase Recruitment beyond CRBN Using Lenalidomide (B1683929) Derivatives
To date, the vast majority of PROTACs in development recruit one of two E3 ligases: Cereblon (CRBN), engaged by lenalidomide and its derivatives, or von Hippel-Lindau (VHL). the-innovation.orgnih.gov However, the human proteome contains over 600 distinct E3 ligases, many of which have tissue-specific expression patterns. nih.gov Harnessing this diversity is a paramount goal for the field, as it would allow for the development of highly tissue-selective therapies and provide alternative avenues to overcome resistance resulting from mutations in CRBN or VHL. nih.govnih.gov
While lenalidomide itself is specific to CRBN, the principles learned from its mechanism are inspiring new discovery strategies. nih.gov Current research frontiers include:
Discovering New Ligands: High-throughput screening and advanced chemical proteomics are being used to identify novel small molecules that bind to other E3 ligases, such as KLHDC2, DCAF16, or the aryl hydrocarbon receptor (AhR) E3 ligase complex. acs.orgmdpi.comelifesciences.org
Chemocentric Approaches: A "chemocentric" strategy involves attaching a reactive chemical warhead to a known protein inhibitor. This can convert the inhibitor into a molecular glue that recruits a nearby E3 ligase, sometimes one not previously exploited for TPD, like DCAF16. acs.org
Hijacking Ligases to Degrade Each Other: In a novel proof-of-concept, researchers have designed hetero-dimerizing PROTACs that link VHL and CRBN ligands, successfully inducing the degradation of one E3 ligase by the other. nih.gov This demonstrates the potential for proximity-induced degradation even among the core components of the ubiquitin-proteasome system.
Expanding the repertoire of available E3 ligases is expected to significantly broaden the therapeutic potential and specificity of targeted protein degradation. nih.gov
Expansion of Target Scope for Lenalidomide-Based Degraders in Diverse Biological Systems
The discovery that lenalidomide functions by inducing the degradation of specific "neosubstrates" like IKZF1 and IKZF3 has catalyzed a broader effort to expand the range of proteins that can be targeted. nih.govnih.gov This has profound implications, particularly for targeting proteins previously considered "undruggable," such as transcription factors and scaffolding proteins that lack a defined active site for traditional inhibitors to bind. broadinstitute.orgtechnologynetworks.com
The versatility of the lenalidomide scaffold is being leveraged to bring a wider array of proteins into proximity with the CRBN E3 ligase for degradation.
Modulating Neosubstrate Specificity: Subtle chemical modifications to the lenalidomide core can alter which proteins are recruited to CRBN for degradation. For example, the derivative CC-90009 was developed to selectively degrade the translation termination factor GSPT1, a promising cancer target. nih.gov This demonstrates that the target scope can be rationally tuned. researchgate.net
Targeting Novel Disease Pathways: By conjugating lenalidomide to ligands for different proteins of interest, researchers are creating PROTACs to address a wide range of diseases beyond oncology. This includes inflammatory conditions, autoimmune diseases, and neurodegenerative disorders. marinbio.com For instance, PROTACs targeting Bruton tyrosine kinase (BTK) show promise for treating autoimmune diseases like lupus. marinbio.com
Degrading Transmembrane Proteins: A significant breakthrough was the demonstration that PROTACs could successfully degrade transmembrane proteins like EGFR, which was previously uncertain. This opened the door to targeting a whole new class of cell surface receptors involved in disease. frontiersin.org
Innovations in Linker Design and Bifunctional Molecule Scaffolds
The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase ligand, is far from a passive spacer. It plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the degrader. nih.govnih.gov Building blocks like this compound provide a convenient starting point, incorporating a short, hydrophilic PEG linker.
Innovations in linker chemistry are a major focus of next-generation PROTAC design:
Modulating Physicochemical Properties: The composition of the linker—whether it is PEG-based, alkyl-based, or contains rigid heterocyclic structures—influences the PROTAC's solubility, cell permeability, and stability. nih.govexplorationpub.com
Controlling Ternary Complex Formation: The length, rigidity, and attachment points of the linker are crucial for enabling the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). Even slight alterations can dramatically impact degradation potency. nih.gov
Active and Smart Linkers: Researchers are moving beyond simple chains to develop more sophisticated linkers. This includes photo-switchable linkers that allow for spatial and temporal control of PROTAC activity, and linkers that are cleaved or assembled inside the target cell. nih.govexplorationpub.com
Novel Scaffolds: Unconventional motifs are being incorporated into linkers to impart unique properties. For example, the inclusion of a ferrocene scaffold can act as a "molecular hinge," enabling dynamic conformational changes that may improve cell permeability and target engagement. acs.org
The systematic optimization of linkers is essential for transforming a promising PROTAC concept into a viable therapeutic agent. explorationpub.com
| Linker Type | Key Features | Impact on PROTAC Properties |
| Alkyl Chains | Flexible, hydrophobic | Basic scaffold, can be prone to metabolic instability. nih.gov |
| PEG Chains | Flexible, hydrophilic | Increases solubility and can improve pharmacokinetic properties. explorationpub.com |
| Rigid Heterocycles | Constrained conformation (e.g., piperazine) | Improves stability of the ternary complex and can enhance selectivity. nih.gov |
| Alkynes/Click Chemistry | Versatile conjugation handle | Allows for rapid, modular synthesis of PROTAC libraries. nih.gov |
| Photo-switchable | Contains light-sensitive groups | Enables external control over PROTAC activation in specific locations/times. nih.gov |
| Organometallic | Contains motifs like ferrocene | Can act as a dynamic hinge to control conformation and improve cell entry. acs.org |
Integration of High-Throughput Screening and Artificial Intelligence for Degrader Discovery
The traditional "one-by-one" synthesis and testing of PROTACs is slow and inefficient. To accelerate the discovery of optimal degraders, the field is increasingly adopting high-throughput and computational methods. frontiersin.orgnih.gov Building blocks such as this compound are ideally suited for these approaches, enabling the rapid, parallel synthesis of large PROTAC libraries.
High-Throughput Screening (HTS): Automated platforms can synthesize and screen thousands of PROTAC variants, quickly identifying combinations of ligands and linkers that induce potent degradation. elifesciences.org Affinity-based HTS has been successfully used to discover novel E3 ligase ligands, expanding the toolkit for PROTAC development. elifesciences.org
Artificial Intelligence (AI) and Machine Learning (ML): AI is revolutionizing degrader design by predicting which molecules will be effective before they are synthesized. frontiersin.org
Predictive Modeling: ML models trained on HTS data can predict the degradation potential of virtual PROTAC structures, prioritizing the most promising candidates for synthesis. elsevierpure.commdpi.com
Structure-Based Design: AI tools like AlphaFold can predict the 3D structures of ternary complexes, providing crucial insights for the rational design of linkers and ligands to maximize favorable protein-protein interactions. nih.govmdpi.com
Virtual Screening: AI-driven virtual screening can analyze vast chemical libraries to identify novel ligands for targets or E3 ligases, potentially replacing the need for large physical HTS campaigns. nih.gov
Utility of this compound in Chemical Biology for Proteome-Wide Studies and Target Deconvolution
Beyond its direct therapeutic application in PROTACs, the this compound scaffold is an invaluable tool for chemical biology research. By modifying the terminal hydroxyl (-OH) group, researchers can create chemical probes to explore the fundamental biology of targeted protein degradation.
Target Identification and Deconvolution: A key challenge in drug discovery is confirming that a molecule's therapeutic effect is due to its intended target and not unforeseen off-targets. By attaching a photo-affinity label and an enrichment handle (like biotin) to a lenalidomide scaffold, researchers can create probes such as "photo-lenalidomide." biorxiv.orgresearchgate.net When introduced to cells and activated by light, this probe covalently binds to its interacting proteins. These proteins can then be isolated and identified using mass spectrometry, providing an unbiased, proteome-wide map of on-target and off-target engagement. biorxiv.org
Visualizing Protein Complexes: These probes can help identify novel proteins that are recruited to the CRBN-lenalidomide complex. For example, using this chemical proteomics approach, the eukaryotic translation initiation factor 3 subunit i (eIF3i) was identified as a novel, non-degraded binding partner, revealing new layers of lenalidomide's mechanism of action. biorxiv.org
Mechanistic Studies: By attaching fluorescent dyes or other reporter tags, these probes can be used to visualize the formation and dynamics of the ternary complex within living cells, providing deeper insights into the kinetics and cellular localization of the degradation process.
These chemical biology tools are essential for validating new drug targets, understanding mechanisms of action, and ensuring the safety and specificity of next-generation degrader therapies.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling Lenalidomide-PEG1-OH in laboratory settings?
- Methodological Answer : Researchers must adhere to OSHA Hazard Communication Standard (HCS) guidelines. Key precautions include:
- Use fume hoods or well-ventilated workspaces to avoid inhalation of dust/particulates .
- Wear impermeable gloves, protective clothing, and eye/face protection to prevent skin contact or ocular exposure .
- Store the compound in sealed containers at room temperature, separate from food or beverages .
- In case of accidental exposure, immediately flush affected areas with water for 15 minutes and seek medical attention for systemic symptoms (e.g., reproductive toxicity concerns) .
Q. What validated analytical methods are recommended for quantifying this compound in pharmaceutical formulations?
- Methodological Answer : Two ICH-validated methods are widely applicable:
- Green HPLC : Mobile phase of 10 mM KH₂PO₄ (pH 2.0) and ethanol (50:50 v/v), isocratic elution at 1.0 mL/min, with UV detection at 304 nm. Linear range: 5–30 µg/mL (R² > 0.999) .
- Spectrophotometry : Ultrapure water as solvent, detection at 304 nm. Both methods require validation via Student’s t-test and Fischer’s F-test to ensure no statistical differences between results .
Q. How should researchers design baseline pharmacokinetic (PK) studies for this compound conjugates?
- Methodological Answer : Initial PK studies should include:
- Population PK modeling : Collect sparse and intensive blood samples (pre-dose to 24 hours post-dose) to estimate clearance, volume of distribution, and half-life .
- Dose proportionality assessment : Test multiple dose levels (e.g., 5–25 mg/kg in preclinical models) to evaluate linearity .
- Correlation with biomarkers : Link PK parameters to exploratory biomarkers (e.g., cytokine levels) using regression analysis .
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo efficacy data for this compound be resolved?
- Methodological Answer :
- Systematic meta-analysis : Independently extract data from multiple studies (e.g., EC₅₀ values in cell lines vs. tumor reduction in xenografts) using blinded reviewers, resolving discrepancies via third-party arbitration .
- Mechanistic validation : Perform ex vivo assays (e.g., bone marrow stromal cell co-cultures) to reconcile discrepancies in immune-modulating effects observed in isolated cells versus whole organisms .
- Dose recalibration : Adjust in vivo dosing to match free drug concentrations achieved in vitro, accounting for protein binding and tissue penetration .
Q. What strategies optimize the integration of population PK modeling into clinical trials for this compound?
- Methodological Answer :
- Protocol amendments : Mandate PK sampling in ≥40 subjects after initial enrollment (e.g., post-90 subjects), prioritizing sparse sampling to minimize patient burden .
- Covariate analysis : Use nonlinear mixed-effects modeling (NONMEM) to identify covariates (e.g., renal function, body weight) influencing drug exposure .
- Real-time dose adjustment : Implement Bayesian forecasting to individualize doses based on early PK data and target AUC thresholds .
Q. Which biomarkers should be prioritized in exploratory studies of this compound’s mechanism of action?
- Methodological Answer : Focus on biomarkers aligned with its immunomodulatory and anti-angiogenic properties:
- Immune profiling : Quantify CD4+/CD8+ T-cell ratios, NK cell activation (via flow cytometry), and IL-2/IFN-γ levels (ELISA) .
- Angiogenesis markers : Measure serum VEGF and microvessel density (histopathology) in tumor biopsies .
- Cereblon binding : Use Western blot or SPR assays to confirm target engagement via CRBN-IKZF1/3 degradation .
Data Management and Validation
Q. How should researchers ensure data integrity in multicenter trials involving this compound?
- Methodological Answer :
- Central vs. local lab harmonization : Prioritize central lab results for screening (e.g., creatinine clearance) but allow local labs for day-1 eligibility if validated against central standards .
- Electronic data capture (EDC) : Use clinical databases with programmed edit checks to flag outliers (e.g., platelet counts <50,000/µL) .
- Audit trails : Maintain traceable records of all data modifications, with independent QC audits per ICH-GCP guidelines .
Q. What methodologies address stability challenges in formulating this compound-based compositions?
- Methodological Answer :
- Excipient screening : Blend anhydrous Lenalidomide Form I with lactose anhydrous (1:1 w/w) to enhance stability under accelerated conditions (40°C/75% RH for 6 months) .
- Dosage form optimization : Encapsulate blends in hard gelatin shells to prevent moisture ingress, with in-process checks for content uniformity (RSD ≤5%) .
Ethical and Regulatory Considerations
Q. What ethical frameworks guide the use of this compound in vulnerable populations (e.g., reproductive-age subjects)?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
